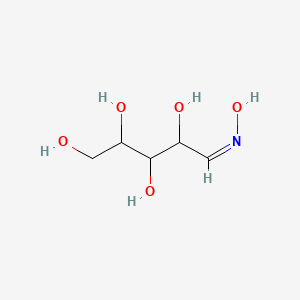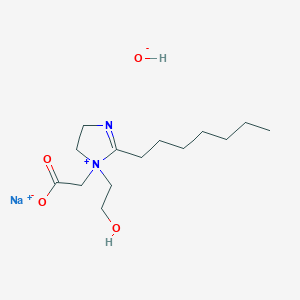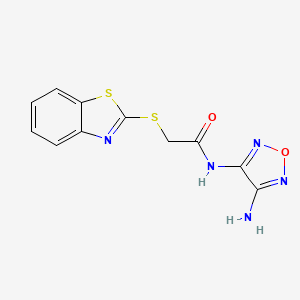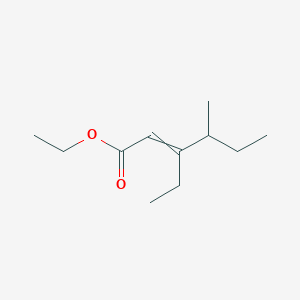
1,2,3,4-Tetrahydrotetraphen-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydrotetraphen-4-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines It is a secondary amine with a complex structure, which includes a tetrahydroisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrotetraphen-4-ol typically involves the hydrogenation of isoquinoline derivatives. One common method includes the use of palladium or platinum catalysts under high-pressure hydrogenation conditions. The reaction is carried out in a high-pressure reactor, where isoquinoline is dissolved in a suitable solvent, and hydrogen gas is introduced. The reaction mixture is then stirred at elevated temperatures and pressures until the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced catalysts and automated systems further enhances the efficiency of the industrial production process .
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydrotetraphen-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives
科学的研究の応用
1,2,3,4-Tetrahydrotetraphen-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound exhibits biological activities, making it useful in the study of biochemical pathways and cellular processes.
Medicine: It has potential therapeutic applications due to its neuroprotective and anti-addictive properties.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 1,2,3,4-Tetrahydrotetraphen-4-ol involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters. By inhibiting MAO, the compound increases the levels of neurotransmitters such as dopamine and serotonin in the brain, leading to its neuroprotective effects. Additionally, it has antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress .
類似化合物との比較
1,2,3,4-Tetrahydrotetraphen-4-ol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Both compounds share a similar core structure but differ in their functional groups and biological activities.
1,2,3,4-Tetrahydrocarbazole: This compound has a tricyclic structure and exhibits different chemical and biological properties.
1,2,3,4-Tetraphenylnaphthalene: Although structurally different, it shares some similarities in its synthetic routes and applications .
特性
CAS番号 |
91484-80-9 |
|---|---|
分子式 |
C18H16O |
分子量 |
248.3 g/mol |
IUPAC名 |
1,2,3,4-tetrahydrobenzo[a]anthracen-4-ol |
InChI |
InChI=1S/C18H16O/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-2,4-5,8-11,18-19H,3,6-7H2 |
InChIキー |
QSSVERAIYLORNJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C3=CC4=CC=CC=C4C=C3C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14172337.png)


![3-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B14172344.png)


![N-cyclohexyl-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B14172354.png)
![Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide](/img/structure/B14172356.png)
![2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate](/img/structure/B14172359.png)

![Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane](/img/structure/B14172374.png)

